2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide
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Overview
Description
2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the quinazolinone family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with suitable reagents.
Introduction of the Cyclohexyl Group: This step involves the alkylation of the quinazolinone core with cyclohexyl halides under basic conditions.
Acylation: The final step involves the acylation of the quinazolinone derivative with phenylacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes, receptors, or other proteins, modulating their activity. This can involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-methylacetamide
- 2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-ethylacetamide
Uniqueness
The uniqueness of 2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the cyclohexyl group and the methoxy substituents can affect its lipophilicity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C24H27N3O5 |
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Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-(3-cyclohexyl-6,7-dimethoxy-2,4-dioxoquinazolin-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C24H27N3O5/c1-31-20-13-18-19(14-21(20)32-2)26(15-22(28)25-16-9-5-3-6-10-16)24(30)27(23(18)29)17-11-7-4-8-12-17/h3,5-6,9-10,13-14,17H,4,7-8,11-12,15H2,1-2H3,(H,25,28) |
InChI Key |
KKAOMBYUAXBYAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3)C4CCCCC4)OC |
Origin of Product |
United States |
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